4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one
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Overview
Description
4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one is a complex organic compound that features a unique combination of functional groups, including a furan ring, a triazole ring, and a hydroquinolinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: This can be achieved by reacting an appropriate hydrazine derivative with a nitrile compound under acidic conditions.
Attachment of the Furan Ring: The furan ring can be introduced through a nucleophilic substitution reaction.
Formation of the Hydroquinolinone Moiety: This involves cyclization reactions, often under basic conditions, to form the hydroquinolinone structure.
Final Coupling: The final step involves coupling the triazole-furan intermediate with the hydroquinolinone derivative using a thiol-based linker.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroquinolinone moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]quinolin-2-one: Similar structure but lacks the hydroquinolinone moiety.
4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-4-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
The uniqueness of 4-[(5-(2-Furyl)-4-phenyl-1,2,4-triazol-3-ylthio)methyl]hydroquinolin-2-one lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H16N4O2S |
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Molecular Weight |
400.5 g/mol |
IUPAC Name |
4-[[5-(furan-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C22H16N4O2S/c27-20-13-15(17-9-4-5-10-18(17)23-20)14-29-22-25-24-21(19-11-6-12-28-19)26(22)16-7-2-1-3-8-16/h1-13H,14H2,(H,23,27) |
InChI Key |
WGCWKAJLCYOSDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC(=O)NC4=CC=CC=C43)C5=CC=CO5 |
Origin of Product |
United States |
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